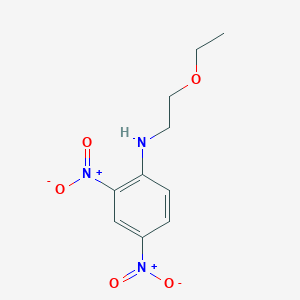
N-(2-ethoxyethyl)-2,4-dinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 194257 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its role in medicinal chemistry, particularly in the development of therapeutic agents.
Méthodes De Préparation
The preparation of NSC 194257 involves specific synthetic routes and reaction conditions. One method includes reacting a compound of formula (III) with a compound of formula (IV) under mild reaction conditions, which is suitable for industrial production . This method is noted for its high yield and efficiency.
Analyse Des Réactions Chimiques
NSC 194257 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
NSC 194257 has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various chemical compounds and as a reagent in different chemical reactions.
Biology: It is used in biological studies to understand cellular processes and mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating various diseases.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of NSC 194257 involves its interaction with specific molecular targets and pathways. It is known to inhibit topoisomerase I, an enzyme involved in DNA replication. This inhibition leads to the stabilization of the topoisomerase I-DNA cleavage complex, preventing the re-ligation of the DNA strand and ultimately causing cell death .
Comparaison Avec Des Composés Similaires
NSC 194257 can be compared with other similar compounds, such as NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan). These compounds also inhibit topoisomerase I but have different chemical structures and properties. NSC 194257 is unique due to its specific molecular interactions and stability .
Conclusion
NSC 194257 is a compound with significant potential in various scientific fields. Its unique chemical properties, preparation methods, and mechanism of action make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
23920-16-3 |
|---|---|
Formule moléculaire |
C10H13N3O5 |
Poids moléculaire |
255.23 g/mol |
Nom IUPAC |
N-(2-ethoxyethyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C10H13N3O5/c1-2-18-6-5-11-9-4-3-8(12(14)15)7-10(9)13(16)17/h3-4,7,11H,2,5-6H2,1H3 |
Clé InChI |
RQWFLFZSMCRARU-UHFFFAOYSA-N |
SMILES canonique |
CCOCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


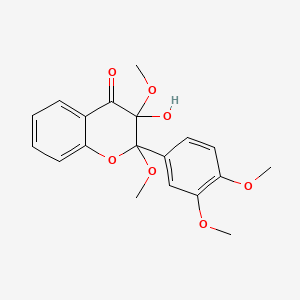
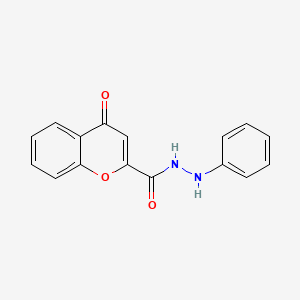

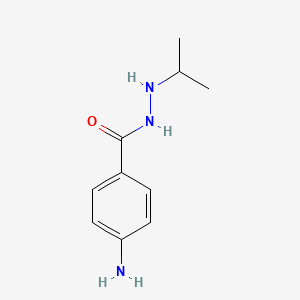

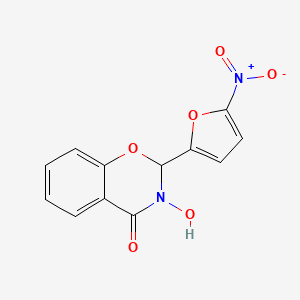
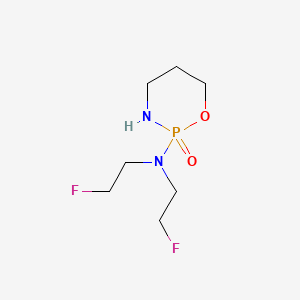
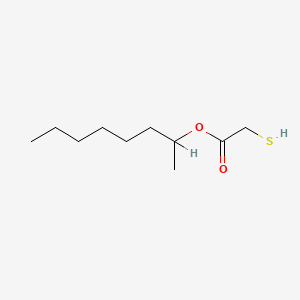
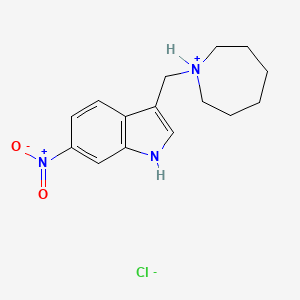

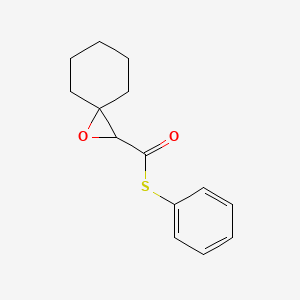
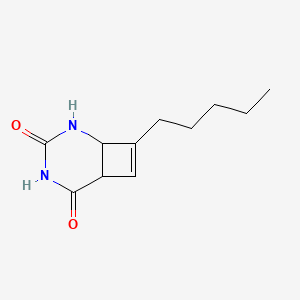
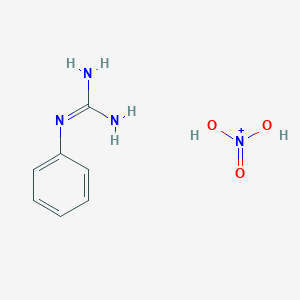
![(R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine](/img/structure/B12808911.png)
